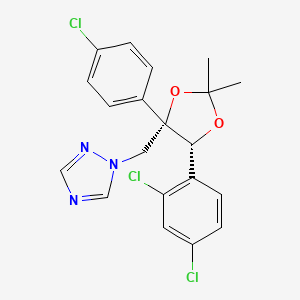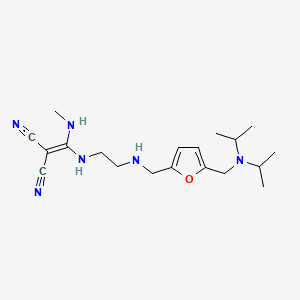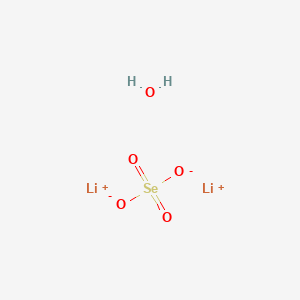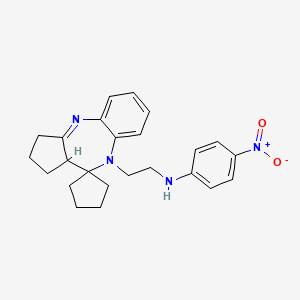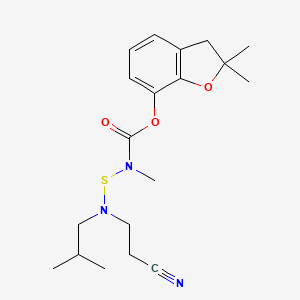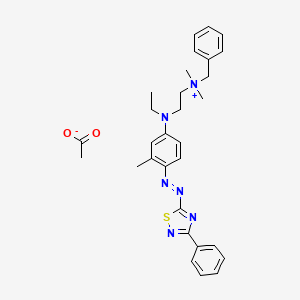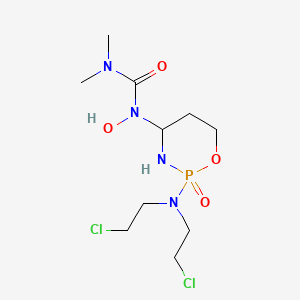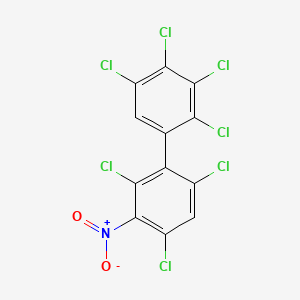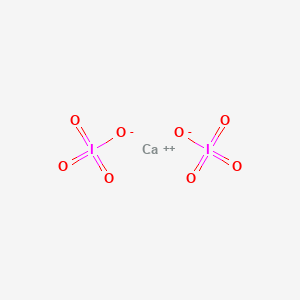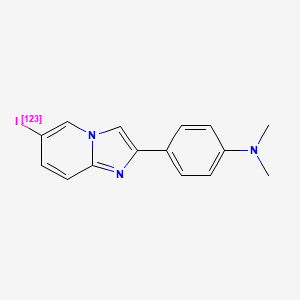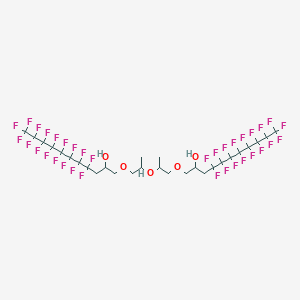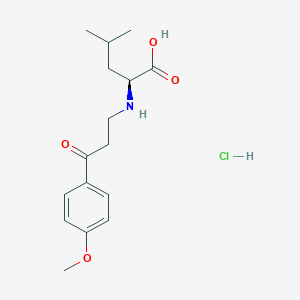
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, an oxopropyl chain, and an L-leucine moiety, all of which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Amination: The resulting intermediate undergoes amination to introduce the L-leucine moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxopropyl chain can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-alanine hydrochloride
- N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-valine hydrochloride
- N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-isoleucine hydrochloride
Uniqueness
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Compared to its analogs, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
92514-99-3 |
|---|---|
Molecular Formula |
C16H24ClNO4 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
(2S)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-11(2)10-14(16(19)20)17-9-8-15(18)12-4-6-13(21-3)7-5-12;/h4-7,11,14,17H,8-10H2,1-3H3,(H,19,20);1H/t14-;/m0./s1 |
InChI Key |
IKNIBOBPQLBOOM-UQKRIMTDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)OC.Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



